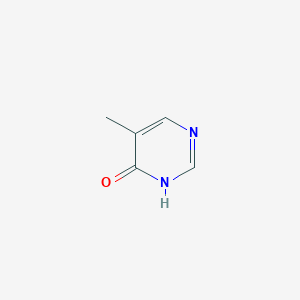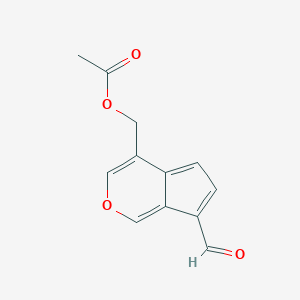
Baldrinal
概述
描述
Baldrinal 是一种天然化合物,源自缬草根茎和根的提取物。它以其潜在的抗惊厥和神经保护作用而闻名。 该化合物因其抑制兴奋性神经传递和减少运动活动的能力而受到关注,使其成为神经学和药理学领域的研究热点 .
科学研究应用
Baldrinal 已被广泛研究,以用于其科学研究应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作模型化合物来研究各种反应机理和途径。在生物学领域,this compound 已显示出作为神经保护剂的潜力,可以减轻癫痫发作的严重程度并恢复脑内神经递质的平衡。在医学领域,它正在被研究用于其抗惊厥特性及其减少脑部炎症的能力。 在工业上,this compound 用于生产药物和其他生物活性化合物 .
作用机制
Baldrinal 的作用机制涉及其与脑内神经递质系统的相互作用。研究表明,它可以恢复 γ-氨基丁酸 (GABA) 和谷氨酸 (Glu) 水平的平衡,这对维持正常神经功能至关重要。 This compound 还降低了白介素-1β (IL-1β) 和肿瘤坏死因子-α (TNF-α) 等炎症标志物的水平,从而发挥其神经保护作用 .
生化分析
Biochemical Properties
Baldrinal interacts with various enzymes, proteins, and other biomolecules. It has been observed to restore the balance of GABAergic and glutamatergic neurons . This suggests that this compound may interact with neurotransmitter systems in the brain.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces the rate of seizures in epileptic mice and ameliorates the increased levels of NMDAR 1, BDNF, IL-1β and TNF-α . These findings suggest that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been suggested that the antiepileptic effect of this compound may be mediated by reducing the inflammatory response in the brain and restoring the balance of GABAergic and glutamatergic neurons .
Temporal Effects in Laboratory Settings
It has been observed that this compound treatment reduces the rate of seizures in epileptic mice , suggesting potential long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Mice treated with different doses of this compound showed a significant decrease in the rate of seizures
Metabolic Pathways
It has been observed to restore the balance of GABAergic and glutamatergic neurons , suggesting that it may interact with these metabolic pathways.
准备方法
Baldrinal 主要从缬草根茎和根的提取物中获得。提取过程涉及使用乙醇或甲醇等溶剂从植物材料中分离活性化合物。 然后将提取的溶液进行各种纯化技术,包括色谱法,以获得纯 this compound .
化学反应分析
Baldrinal 会经历几种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所用试剂和具体的反应条件。 例如,this compound 的氧化会导致羧酸的形成,而还原则会导致醇的形成 .
相似化合物的比较
与其他类似化合物相比,Baldrinal 的结构和药理特性独一无二。一些具有相似结构的化合物包括同 this compound、α-当归内酯和 3-甲氧基呋喃。这些化合物与 this compound 共享一些结构相似性,但在其特定的官能团和生物活性方面有所不同。 例如,同 this compound 具有类似的核心结构,但具有额外的官能团,这些官能团改变了其药理特性 .
This compound 因其强大的抗惊厥和神经保护作用而脱颖而出,使其成为神经学和药理学领域进一步研究和开发的宝贵化合物。
属性
IUPAC Name |
(7-formylcyclopenta[c]pyran-4-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-8(14)16-6-10-5-15-7-12-9(4-13)2-3-11(10)12/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUOVIRIFZOCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=COC=C2C1=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171285 | |
| Record name | Baldrinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18234-46-3 | |
| Record name | Baldrinal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18234-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baldrinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018234463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baldrinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)
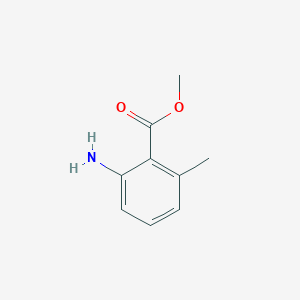
![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)

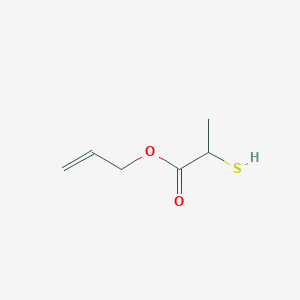
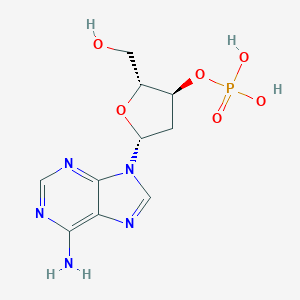

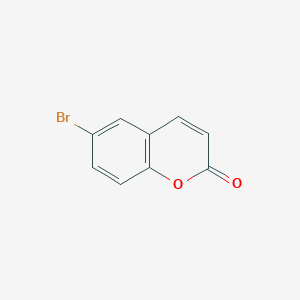

![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)
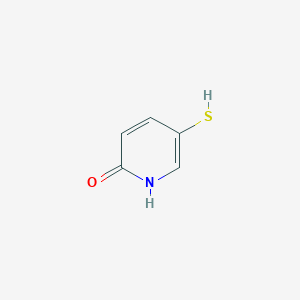
![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)

